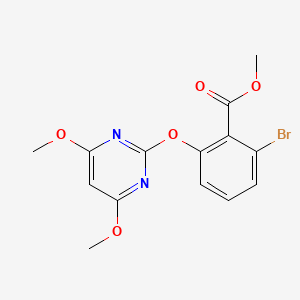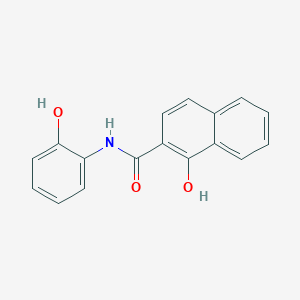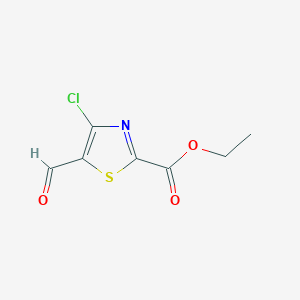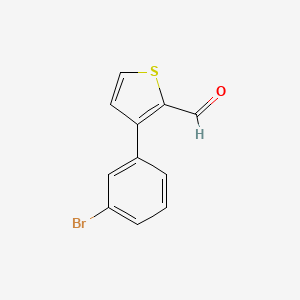![molecular formula C11H18N2OSi B13874851 2-Ethynyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole CAS No. 448299-38-5](/img/structure/B13874851.png)
2-Ethynyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-ethynylimidazol-1-yl)methoxy]ethyl-trimethylsilane is an organic compound with the molecular formula C11H18N2OSi. This compound features an imidazole ring substituted with an ethynyl group and a trimethylsilane group, making it a versatile molecule in organic synthesis and various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-ethynylimidazol-1-yl)methoxy]ethyl-trimethylsilane typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, where an imidazole derivative is reacted with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the Trimethylsilane Group: The final step involves the reaction of the ethynylimidazole derivative with trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-ethynylimidazol-1-yl)methoxy]ethyl-trimethylsilane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The trimethylsilane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halides or alkylating agents in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(2-ethynylimidazol-1-yl)methoxy]ethyl-trimethylsilane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Wirkmechanismus
The mechanism of action of 2-[(2-ethynylimidazol-1-yl)methoxy]ethyl-trimethylsilane involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in click chemistry reactions, while the imidazole ring can interact with metal ions and enzymes, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2-ethynylimidazol-1-yl)methoxy]ethyl-trimethylsilane
- 2-[(2-ethynylimidazol-1-yl)methoxy]ethyl-trimethylsilane
- 2-[(2-ethynylimidazol-1-yl)methoxy]ethyl-trimethylsilane
Uniqueness
2-[(2-ethynylimidazol-1-yl)methoxy]ethyl-trimethylsilane stands out due to its unique combination of functional groups, which provides versatility in chemical reactions and potential applications in various fields. Its ability to undergo multiple types of reactions and its potential bioactivity make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
448299-38-5 |
|---|---|
Molekularformel |
C11H18N2OSi |
Molekulargewicht |
222.36 g/mol |
IUPAC-Name |
2-[(2-ethynylimidazol-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C11H18N2OSi/c1-5-11-12-6-7-13(11)10-14-8-9-15(2,3)4/h1,6-7H,8-10H2,2-4H3 |
InChI-Schlüssel |
VGHALEHDGOUHRX-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCOCN1C=CN=C1C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-phenyl-Imidazo[1,2-a]pyrimidine](/img/structure/B13874772.png)









![1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitroindole](/img/structure/B13874823.png)



